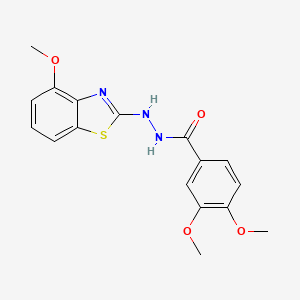

3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

描述

属性

IUPAC Name |

3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-22-11-8-7-10(9-13(11)24-3)16(21)19-20-17-18-15-12(23-2)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNWZJCQDGLVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves multiple steps:

Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Hydrazide Formation: The intermediate benzothiazole is then reacted with 3,4-dimethoxybenzohydrazide. This step usually requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the hydrazide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

化学反应分析

Types of Reactions

3,4-Dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated benzohydrazides.

科学研究应用

Chemistry

In chemistry, 3,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its benzothiazole moiety is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. Its methoxy groups provide sites for further functionalization, making it a versatile intermediate in material science.

作用机制

The mechanism of action of 3,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

相似化合物的比较

Structural Modifications and Physicochemical Properties

- Methoxy vs. Halogen Substitutions: Compounds like N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide (m.p. 172–174°C) exhibit higher melting points than methoxy-substituted analogues due to stronger intermolecular forces (e.g., dipole-dipole interactions from Cl). The target compound’s methoxy groups likely reduce crystallinity, enhancing solubility in organic solvents.

Molecular Docking and Target Interactions

- Benzothiazole Core : The benzothiazole ring in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., DNA gyrase), similar to docking studies of 1,3,4-oxadiazole derivatives .

- Hydrazide Linkage: The hydrazide group can act as a hydrogen bond donor/acceptor, critical for binding to targets like topoisomerases or kinases. This feature is shared with analogues such as N′-(2-hydroxy-1,2-diphenylethylidene)benzohydrazide, used in Er³⁺ ion-selective sensors .

Comparative Data Table

*BTA: Benzothiazole

生物活性

3,4-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that combines a benzothiazole moiety with a benzohydrazide structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The unique substitution pattern of methoxy groups enhances its solubility and reactivity, making it a promising candidate for various therapeutic uses.

Chemical Structure and Properties

The compound features the following structural characteristics:

- IUPAC Name : this compound

- Molecular Formula : C17H17N3O4S

- Key Functional Groups : Methoxy groups, benzothiazole, and hydrazide linkages.

The presence of methoxy groups on both the benzene and benzothiazole rings significantly influences the compound's chemical properties, enhancing its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves binding to the active sites of target enzymes within the bacteria, disrupting critical biochemical pathways necessary for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies reveal that it inhibits the proliferation of several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The observed cytotoxicity is attributed to apoptosis induction and cell cycle arrest mechanisms .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 2.5 | Apoptosis induction |

| A549 | 3.0 | Cell cycle arrest |

| H1299 | 2.8 | Apoptosis induction |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that it binds effectively to both the catalytic active site and peripheral anionic site of BChE, indicating its potential as a therapeutic agent in neuroprotection .

Synthesis and Optimization

The synthesis of this compound typically involves:

- Formation of Benzothiazole Intermediate : Cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

- Hydrazide Formation : Reaction with 3,4-dimethoxybenzohydrazide using coupling reagents like EDC or DCC to facilitate bond formation.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Anti-tubercular Activity : In vitro assays confirmed significant inhibition of Mycobacterium tuberculosis growth at low concentrations.

- Cytotoxicity Against Cancer Cells : A study reported that at concentrations ranging from 1 to 4 µM, the compound exhibited significant cytotoxic effects on multiple cancer cell lines through apoptosis-promoting pathways .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation of substituted benzothiazole-carboxylic acids with hydrazide derivatives. For example, refluxing 4-methoxy-1,3-benzothiazole-2-carboxylic acid with hydrazine hydrate in ethanol under acidic (e.g., glacial acetic acid) or basic conditions yields the hydrazide intermediate. Subsequent coupling with 3,4-dimethoxybenzoyl chloride in dry tetrahydrofuran (THF) at 0–5°C ensures controlled acylation . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improves yield and purity. Reaction monitoring by TLC and optimization of pH/temperature are critical to minimizing side products.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm for OCH₃), benzothiazole aromatic protons, and hydrazide NH peaks (δ ~10–12 ppm).

- FTIR : Confirm C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C–S (600–700 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. Data collection at 100–293 K with CuKα radiation (λ = 1.54178 Å) ensures accuracy .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution against S. aureus, E. coli, and C. albicans (MIC determination; 24–48 hr incubation) .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation after 72 hr exposure .

- Controls : Include standard drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent-only blanks.

Advanced Research Questions

Q. What strategies address conflicting bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (human/rat) and plasma protein binding (equilibrium dialysis) to explain discrepancies .

- Formulation Optimization : Encapsulation in liposomes or PEGylation to enhance bioavailability .

- Dose-Response Refinement : Adjust dosing regimens in animal models (e.g., xenograft mice) based on ADME (absorption, distribution, metabolism, excretion) data .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (F, Cl), alkyl (CH₃), or electron-withdrawing (NO₂) groups at the benzothiazole or benzohydrazide moieties .

- Computational Modeling :

- DFT : Calculate electrostatic potential maps (e.g., using Gaussian 09) to predict reactive sites.

- Molecular Docking : AutoDock Vina or Glide screens against targets (e.g., EGFR, tubulin) to prioritize analogs .

- Bioassay Correlation : Rank derivatives by IC₅₀/MIC and correlate with electronic (Hammett σ) or steric parameters.

Q. What crystallographic challenges arise during refinement, and how are they resolved?

- Methodological Answer :

- Disorder Handling : Use PART commands in SHELXL to model disordered methoxy or benzothiazole groups. Apply ISOR/SADI restraints to anisotropic displacement parameters .

- Twinning : For non-merohedral twinning, refine using TWIN/BASF commands in SHELXL. HKLF5 format for data integration .

- Validation : Check with PLATON (RIGU, ALERTS) and CCDC Mercury for packing errors.

Q. How is the compound’s mechanism of action elucidated in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Monitor cholinesterase (AChE/BChE) inhibition via Ellman’s method (412 nm absorbance of thiocholine-DTNB adduct) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) for target interactions.

- X-ray Crystallography : Co-crystallize with enzymes (e.g., PDB deposition) to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。